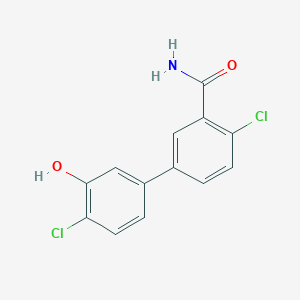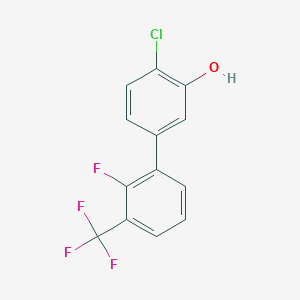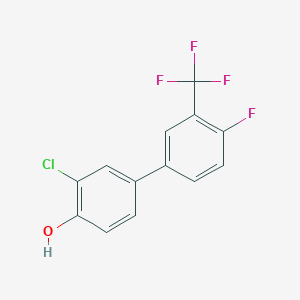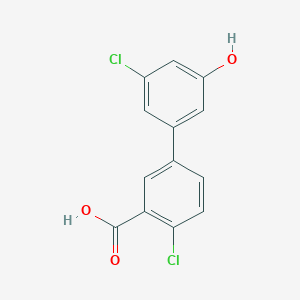
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol, 95% (5-CCPC-95%) is a compound belonging to the family of phenolic compounds, which are widely distributed in nature and are known to possess a variety of biological activities. 5-CCPC-95% is a chemical compound that has been extensively studied in recent years due to its potential applications in various scientific research fields.
Applications De Recherche Scientifique
5-CCPC-95% has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 5-CCPC-95% has been used as a substrate for the enzyme horseradish peroxidase (HRP). In pharmacology, 5-CCPC-95% has been studied for its potential as an anti-inflammatory and anti-cancer agent. In toxicology, 5-CCPC-95% has been used to study the effects of environmental pollutants on human health.
Mécanisme D'action
The exact mechanism of action of 5-CCPC-95% is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and as an inducer of apoptosis in cancer cells. In addition, 5-CCPC-95% has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
5-CCPC-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). In addition, 5-CCPC-95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-CCPC-95% in laboratory experiments is its high purity, which allows for more accurate results. In addition, 5-CCPC-95% is relatively inexpensive and easy to obtain. However, one limitation of using 5-CCPC-95% in laboratory experiments is that it has a relatively short shelf life, which can make it difficult to store for long periods of time.
Orientations Futures
The potential future directions for 5-CCPC-95% include further research into its mechanism of action, its potential applications in drug development, and its potential as an environmental pollutant. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent could lead to new treatments for a variety of diseases.
Méthodes De Synthèse
5-CCPC-95% can be synthesized by a variety of methods, including the reaction of 4-chlorophenol with an aqueous solution of sodium hypochlorite, followed by hydrolysis of the resulting chloroformate. This method yields a product with 95% purity. Alternatively, 5-CCPC-95% can also be synthesized by the reaction of 4-chlorophenol with an aqueous solution of sodium hypochlorite, followed by oxidation with hydrogen peroxide and hydrolysis of the resulting chloroformate.
Propriétés
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZBVPSMLUHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686145 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-96-6 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






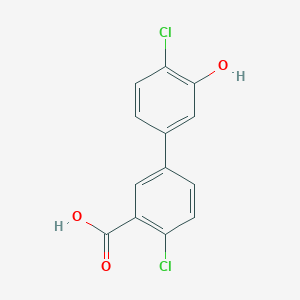
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)


